molecular formula C15H12F3N3O2 B2942873 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1448026-99-0

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Número de catálogo: B2942873
Número CAS: 1448026-99-0
Peso molecular: 323.275
Clave InChI: QYVBEZWUCGTBJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via an ethyl group to a 3-(trifluoromethyl)-1H-pyrazole moiety. This structure combines aromatic and electron-withdrawing groups (e.g., trifluoromethyl), which are known to enhance metabolic stability and ligand-receptor interactions in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)13-5-7-21(20-13)8-6-19-14(22)12-9-10-3-1-2-4-11(10)23-12/h1-5,7,9H,6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVBEZWUCGTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves several key steps:

  • Preparation of Benzofuran-2-carboxylic Acid: : Benzofuran-2-carboxylic acid can be synthesized from benzofuran via oxidation using appropriate reagents like potassium permanganate or chromium trioxide.

  • Formation of Pyrazole Derivative: : 3-(trifluoromethyl)-1H-pyrazole can be synthesized from commercially available starting materials such as 3-trifluoromethyl acetophenone and hydrazine hydrate.

  • Coupling Reaction: : The key step involves coupling the pyrazole derivative with the benzofuran-2-carboxylic acid or its activated form (such as an acyl chloride or ester) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

In industrial settings, the preparation of this compound may utilize continuous flow chemistry to optimize reaction conditions and scale up production. This method ensures higher yields, increased safety, and improved efficiency compared to traditional batch processes.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo oxidation reactions, especially at the benzofuran moiety, leading to the formation of quinone derivatives under strong oxidizing conditions.

  • Reduction: : Reduction of the compound can target the carboxamide group, potentially yielding amine derivatives.

  • Substitution: : Substitution reactions may occur on the benzofuran ring or the pyrazole ring, depending on the nature of the substituent and reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Nucleophilic or electrophilic substitution reactions typically require catalysts or activating agents like Friedel-Crafts catalysts or base/acid conditions.

Major Products

  • Oxidation Products: : Quinone derivatives of benzofuran.

  • Reduction Products: : Amine derivatives from the reduction of the carboxamide group.

  • Substitution Products: : Varied substituted derivatives depending on the reaction pathway.

Aplicaciones Científicas De Investigación

Chemistry

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in the design and synthesis of new compounds for pharmaceutical research.

Biology

In biological research, this compound can be used to study molecular interactions, enzyme binding, and as a potential lead compound in drug discovery efforts due to its unique structure.

Medicine

Its potential as a therapeutic agent is under investigation, particularly in targeting specific pathways involved in diseases like cancer and inflammatory conditions. The trifluoromethyl group enhances its metabolic stability and bioavailability.

Industry

Industrially, it may be applied in the development of new materials, agrochemicals, and specialty chemicals due to its robust chemical properties and reactivity.

Mecanismo De Acción

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group contributes to its ability to form strong interactions with biological macromolecules, enhancing its potency and selectivity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with N-(2-(3-(trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, differing in substituents, core rings, or functional groups.

N-(2-(3-(Trifluoromethyl)-6,7-Dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide (CAS 1797823-63-2)

  • Molecular Formula : C₁₄H₁₄F₃N₃O₃
  • Molecular Weight : 329.27 g/mol
  • Key Differences: Replaces benzofuran with a simpler furan ring. Incorporates a dihydropyrano ring fused to the pyrazole, enhancing rigidity .
  • Implications: The pyrano-pyrazole system may improve binding to hydrophobic enzyme pockets compared to the benzofuran analog.

2-(Benzylthio)-N-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)acetamide (CAS 1448048-10-9)

  • Molecular Formula : C₁₅H₁₆F₃N₃OS
  • Molecular Weight : 343.4 g/mol
  • Key Differences :
    • Substitutes benzofuran-2-carboxamide with a benzylthio-acetamide group.
    • Introduces a sulfur atom, which could influence redox properties or metal coordination .
  • Implications : The thioether group may confer distinct pharmacokinetic profiles, such as altered solubility or metabolic pathways.

1-Ethyl-N-(4-Isopropylbenzo[d]thiazol-2-yl)-N-((Tetrahydrofuran-2-yl)methyl)-1H-Pyrazole-3-carboxamide (CAS 1170885-57-0)

  • Molecular Formula : C₂₁H₂₆N₄O₂S
  • Molecular Weight : 398.5 g/mol
  • Key Differences :
    • Replaces benzofuran with a benzo[d]thiazole ring.
    • Includes a tetrahydrofuran-derived methyl group, adding stereochemical complexity .
  • Implications : The thiazole ring and tetrahydrofuran moiety may enhance interactions with biological targets like ATP-binding sites.

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)

  • Molecular Formula : C₁₇H₁₅F₃N₂O₂
  • Molecular Weight : 336.31 g/mol
  • Key Differences :
    • Contains a benzamide core instead of benzofuran-carboxamide.
    • Lacks the pyrazole-ethyl linkage .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
Target Compound C₁₅H₁₂F₃N₃O₂* 329.27 Benzofuran Trifluoromethylpyrazole, carboxamide
CAS 1797823-63-2 C₁₄H₁₄F₃N₃O₃ 329.27 Furan + dihydropyrano Trifluoromethylpyrazole, carboxamide
CAS 1448048-10-9 C₁₅H₁₆F₃N₃OS 343.4 Pyrazole + benzylthio Trifluoromethylpyrazole, thioether
Flutolanil C₁₇H₁₅F₃N₂O₂ 336.31 Benzamide Trifluoromethylphenyl, isopropoxy

*Estimated based on structural analogs due to incomplete data in evidence.

Research Findings and Implications

  • Synthetic Accessibility : The ethyl-linked pyrazole-carboxamide motif (as in the target compound) is synthetically tractable, with methods similar to those used for compound 191 in (e.g., coupling of acid derivatives with amine intermediates) .
  • Bioactivity Trends :
    • Trifluoromethylpyrazole derivatives often exhibit enhanced lipophilicity and metabolic stability, critical for drug design .
    • Benzofuran analogs may outperform furan derivatives in target affinity due to increased aromatic surface area .
  • Agrochemical vs. Pharmaceutical Potential: While flutolanil () is a fungicide, the target compound’s benzofuran-pyrazole hybrid structure suggests dual applicability in medicinal and agricultural chemistry.

Actividad Biológica

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to a pyrazole moiety with a trifluoromethyl group. The general structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H14F3N3O2
  • Molecular Weight: 321.29 g/mol

Synthesis

The synthesis typically involves multi-step reactions that may include:

  • Formation of the pyrazole ring through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Coupling with benzofuran derivatives via amide bond formation, often utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Purification through recrystallization or chromatography to achieve high purity levels.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, studies have shown that compounds similar to this compound have demonstrated:

  • Inhibition of cancer cell proliferation : A study found that certain pyrazole derivatives inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with marked efficacy when combined with doxorubicin, suggesting a synergistic effect .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, common among pyrazole derivatives. For instance, related compounds have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Antimicrobial Activity

Some studies have reported that pyrazole-based compounds possess antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing significant inhibition . The trifluoromethyl group is believed to enhance the binding affinity to microbial targets.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their activity.
  • Cell Cycle Arrest : Evidence suggests that some pyrazole derivatives induce apoptosis in cancer cells by affecting cell cycle regulation pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several pyrazole derivatives, including those structurally similar to the compound . Results indicated a dose-dependent inhibition of tumor growth in xenograft models, with IC50 values ranging from 5 to 15 µM depending on the derivative used.

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of related compounds in vivo. Administration of these compounds resulted in reduced levels of TNF-alpha and IL-6 in animal models of inflammation, supporting their potential therapeutic use in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole AAntitumor10
Pyrazole BAnti-inflammatory7
Pyrazole CAntimicrobial12

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step processes:

Benzofuran-2-carboxylic acid activation : Use coupling agents like HATU or EDCI to activate the carboxyl group for amide bond formation .

Nucleophilic substitution : React the activated intermediate with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere) .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

  • Key Data : Yields range from 45% to 77% depending on reaction optimization .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm the benzofuran core, trifluoromethyl group, and ethyl-pyrazole linkage .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • Elemental Analysis : Confirm purity (>95%) via C, H, N, and F content .

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard Assays :

  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets like serotonin or dopamine receptors) .
  • Enzyme Inhibition : Fluorogenic substrates to measure IC50 values (e.g., kinase or protease inhibition) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 <10 µM indicates potency) .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Approach :

Pharmacokinetic Studies : Measure plasma half-life (t1/2) and bioavailability (e.g., oral vs. IV administration) to assess metabolic stability .

Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites affecting in vivo outcomes .

Dose Optimization : Conduct dose-response studies in animal models (e.g., rodent xenografts) to reconcile discrepancies .

Q. What strategies improve selectivity for target receptors over off-target effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzofuran or pyrazole moieties. For example:
  • Replace the trifluoromethyl group with bulkier substituents (e.g., CF3 → CCl3) to enhance steric hindrance .
  • Introduce polar groups (e.g., hydroxyl or amine) to alter binding pocket interactions .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and refine designs .

Q. How can synthetic challenges (e.g., low yields) be addressed?

  • Optimization Tactics :

  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for efficient pyrazole-ethyl linkage .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or ionic liquids to improve reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What advanced analytical methods detect trace impurities?

  • Techniques :

  • HPLC-MS/MS : Hyphenated systems to identify impurities at <0.1% levels .
  • NMR Spectroscopy : 2D techniques (COSY, HSQC) to resolve overlapping signals from byproducts .
  • X-ray Crystallography : Confirm crystal structure and assess polymorphic forms affecting stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.